molecular formula C18H19N3O3S B3020582 N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941988-37-0

N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B3020582
CAS No.: 941988-37-0
M. Wt: 357.43
InChI Key: MWPVMMROUPIPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic compound featuring a dihydrocyclopentathiazole core, a structure of significant interest in medicinal chemistry. This molecule is a derivative of the thiazole-carboxamide class, which has recently been identified as a source of potent negative allosteric modulators (NAMs) of AMPA receptors (AMPARs) . AMPARs are critical for fast excitatory synaptic transmission in the central nervous system, and their overactivation is linked to excitotoxicity in various neurological disorders . Research on closely related thiazole-carboxamide compounds has demonstrated their ability to potently inhibit AMPAR-mediated currents across multiple receptor subunits (GluA1-GluA3), with IC50 values in the low micromolar range, and to modulate receptor kinetics by enhancing deactivation rates . This mechanism provides a strong neuroprotective rationale, positioning such compounds as promising candidates for investigating conditions like epilepsy, Alzheimer's disease, and other neurodegenerative pathologies . The compound's structure incorporates a cyclopropylamine moiety, a feature commonly utilized in drug design to optimize pharmacokinetic properties and enhance binding affinity through conformational restriction . Furthermore, the 4-methoxybenzamido subgroup is a recurrent pharmacophore in bioactive molecules. Compounds based on the 5,6-dihydro-4H-cyclopenta[d]thiazole scaffold are the subject of ongoing research in various therapeutic areas, underscoring the versatility and value of this chemical framework . This product is intended for research purposes to further explore these potential applications and mechanisms of action. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

N-cyclopropyl-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-24-12-6-2-10(3-7-12)16(22)21-18-20-15-13(8-9-14(15)25-18)17(23)19-11-4-5-11/h2-3,6-7,11,13H,4-5,8-9H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPVMMROUPIPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the thiazole ring and the subsequent functionalization to introduce the cyclopropyl and methoxybenzamido groups.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.

    Functionalization with Methoxybenzamido Group: The methoxybenzamido group can be introduced through amide bond formation reactions, using appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Activity
    • Research has indicated that compounds similar to N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide exhibit significant anti-inflammatory properties. These compounds inhibit the activity of nicotinamide adenine dinucleotide phosphate oxidase (Nox), which is implicated in various inflammatory diseases such as cardiovascular disorders and neuroinflammation .
  • Neuroprotective Effects
    • The compound has shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases. Its ability to modulate glutamate receptors suggests potential use in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Anticancer Potential
    • Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells. The structural features that allow interaction with specific molecular targets are being explored for the development of new anticancer agents .

Structural Insights

The crystal structure of this compound has been characterized, revealing critical insights into its molecular configuration. The presence of the cyclopropyl group and methoxybenzamide moiety contributes to its biological activity by influencing binding affinities with target proteins .

Case Study 1: Anti-inflammatory Activity in Animal Models

A study demonstrated that the administration of this compound in rodent models of inflammation resulted in a significant reduction in inflammatory markers and improved clinical scores associated with inflammatory responses. This supports its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Neuroprotection in Neurodegenerative Models

In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that this compound could significantly reduce cell death and maintain cell viability. These findings highlight its potential application in neuroprotective therapies aimed at mitigating the effects of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s 5,6-dihydro-4H-cyclopenta[d]thiazole core distinguishes it from other derivatives:

  • Triazole derivatives (e.g., compounds [7–9] in ) feature a 1,2,4-triazole ring, which exhibits tautomerism between thiol and thione forms. This dynamic structural feature is absent in the rigid cyclopenta-thiazole system .
  • Simple thiazole-4-carboxamides (e.g., compound 36 in ) lack the fused cyclopenta ring, reducing steric complexity and ring strain .
Table 1: Core Structure and Substituent Comparison
Compound Name / ID Core Structure Key Substituents Biological Activity (if reported)
Target Compound Cyclopenta[d]thiazole N-cyclopropyl, 4-methoxybenzamido Not explicitly reported
Compound 24 Cyclopenta[b]thiophene Sodium sulfamoyl, pyrimidinyl, acetamide Antiproliferative (MCF7 cells)
Compound 36 Thiazole-4-carboxamide Cyclopropyl, 3,4,5-trimethoxybenzamido Purity: 5% (synthetic yield)
Triazole derivatives [7–9] 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl Tautomerism confirmed via IR/NMR

Functional Group and Pharmacophore Analysis

  • N-Cyclopropyl Carboxamide : Present in both the target compound and compound 36 , this group may enhance metabolic stability by resisting enzymatic hydrolysis.
  • Sulfonyl and Halogen Substituents : In triazole derivatives , sulfonyl groups and halogens (Cl, Br) introduce polarity and influence pharmacokinetics.

Biological Activity

N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the cyclopenta[d]thiazole core followed by the introduction of the methoxybenzamido group.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity was evaluated against various cancer cell lines, including:

  • A549 (lung cancer)
  • SK-MEL-2 (skin cancer)
  • SK-OV-3 (ovarian cancer)
  • MOLT-4 (acute T lymphoblastic leukemia)

The compound demonstrated significant cytotoxic effects with IC50 values ranging from 10.28 µg/mL to 19.5 µM depending on the cell line tested .

Cell Line IC50 Value Reference
A54910.28 µg/mL
SK-MEL-24.27 µg/mL
SK-OV-319.5 µM
MOLT-4Not specified

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of tubulin polymerization, a critical process for cell division and proliferation . This action is similar to other thiazole derivatives that have been shown to disrupt microtubule dynamics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the substituents on the thiazole ring significantly influence the compound's biological activity. For instance, the presence of a methoxy group at the para position enhances cytotoxicity against certain cancer cell lines .

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds in clinical settings:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties, revealing that modifications at specific positions led to enhanced activity against melanoma and prostate cancer cells .
  • In Vivo Studies : Preliminary in vivo studies suggest that compounds with similar structural frameworks exhibit promising results in reducing tumor growth in animal models, supporting their potential for further development as therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide?

Answer:
The synthesis typically involves coupling a cyclopropane-containing amine with a thiazole-carboxylic acid intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in DMF or DCM under inert conditions (e.g., nitrogen atmosphere) .
  • Cyclization : Optimize reaction time and temperature (e.g., reflux in THF or DMF) to form the dihydrocyclopenta-thiazole core .
  • Purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC for high-purity isolates .
    Yields can vary (6–75%) depending on steric hindrance and solubility of intermediates .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:
Use a combination of analytical techniques:

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm substituent integration and cyclopropane/thiazole ring geometry. For example, cyclopropane protons typically appear as multiplets at δ 0.8–1.5 ppm, while methoxybenzamido groups show singlet aromatic protons at δ 6.8–7.5 ppm .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers design experiments to evaluate its kinase inhibition potential?

Answer:

  • Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM) .
  • Dose-response analysis : Calculate IC50_{50} values using non-linear regression models (e.g., GraphPad Prism) .
  • Cellular assays : Validate activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, ensuring statistical significance with Student’s t-tests (p ≤ 0.05) .
  • Control compounds : Compare with known inhibitors (e.g., imatinib) to benchmark potency .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Batch variability : Re-characterize synthetic batches via NMR and HPLC to rule out impurities or stereochemical inconsistencies .
  • Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize experimental noise .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and apply statistical tools (ANOVA) to identify outliers .
  • Structural analogs : Test derivatives (e.g., replacing cyclopropyl with cyclohexyl) to isolate SAR trends .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance amine nucleophilicity .
  • Catalyst tuning : Increase equivalents of EDCI/HOBt (1.2–1.5 eq) or use alternative reagents (e.g., DCC/DMAP) .
  • Temperature control : Conduct reactions at 0–4°C to minimize side reactions (e.g., epimerization) .
  • Protecting groups : Introduce temporary protection (e.g., Boc) for reactive amines before coupling .

Advanced: What computational methods predict binding modes with target proteins?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds (e.g., between carboxamide and kinase backbone) and hydrophobic contacts (cyclopropane with aliphatic residues) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-induced conformational changes .
  • Free-energy calculations : Apply MM-PBSA to estimate binding affinities and validate against experimental IC50_{50} values .

Basic: What solvent systems are optimal for NMR analysis of this compound?

Answer:

  • Deuterated solvents : Use DMSO-d6_6 for high solubility of polar intermediates; CDCl3_3 for non-polar derivatives .
  • Temperature adjustments : Heat samples to 50–60°C if broad peaks suggest aggregation .
  • Shimming : Optimize for 13^{13}C detection (e.g., 100 MHz) to resolve overlapping cyclopropane and thiazole carbons .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assays (CETSA) : Monitor protein stability shifts after compound treatment to confirm target binding .
  • Western blotting : Measure downstream phosphorylation (e.g., p-ERK for kinase targets) .
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate compound-protein complexes .

Basic: What are common pitfalls in synthesizing the cyclopropane moiety?

Answer:

  • Ring strain : Avoid prolonged heating (>60°C) to prevent cyclopropane ring opening .
  • Stereochemistry : Use chiral catalysts (e.g., Jacobsen’s) for enantioselective cyclopropanation .
  • Purification : Employ low-polarity solvents (e.g., hexane/ethyl acetate) to isolate cyclopropane intermediates without decomposition .

Advanced: How to design a SAR study for optimizing metabolic stability?

Answer:

  • Derivatization : Modify the 4-methoxybenzamido group (e.g., fluorination or bulkier substituents) to block CYP450 oxidation .
  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • LogP adjustments : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity and improve clearance .

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